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5-(2-Amino-2-oxoethyl)uridine, also known as 5-carbamoylmethyluridine, is a purine nucleoside analogue characterized by the molecular formula and a molecular weight of approximately 301.25 g/mol. This compound features a unique structure that incorporates a 2-amino-2-oxoethyl group at the fifth position of the uridine base, which is a nucleoside composed of a pyrimidine base (uridine) and a ribose sugar. It is classified under purine nucleoside analogs, which are known for their significant biological activities, particularly in the field of oncology due to their ability to interfere with nucleic acid metabolism .
These reactions are essential for its potential use in drug development and modification .
The biological activity of 5-(2-Amino-2-oxoethyl)uridine is primarily linked to its role as an antitumor agent. It exhibits broad antitumor activity by:
The synthesis of 5-(2-Amino-2-oxoethyl)uridine involves several steps that typically include:
Specific protocols may vary, but these general steps outline the typical approach used in laboratory settings .
5-(2-Amino-2-oxoethyl)uridine has several applications:
Interaction studies of 5-(2-Amino-2-oxoethyl)uridine focus on its binding affinity and efficacy against various biological targets. Research indicates that it interacts with:
These interactions are crucial for understanding its mechanism of action and optimizing its therapeutic potential .
Several compounds share structural similarities with 5-(2-Amino-2-oxoethyl)uridine. Notable examples include:
| Compound Name | Structural Features |
|---|---|
| 5-Carbamoylmethyluridine | Similar backbone with variations in side chains |
| 5-(2-Aminoethyl)uridine | Lacks the keto group but retains amino functionality |
| 5-(Thio)-uridine | Contains sulfur in place of oxygen |
| Uridine | Base structure without modifications |
These compounds highlight the uniqueness of 5-(2-Amino-2-oxoethyl)uridine through its specific modifications that enhance its biological activity while maintaining structural integrity typical of nucleosides .
Proton Nuclear Magnetic Resonance analysis of 5-(2-Amino-2-oxoethyl)uridine reveals characteristic spectral patterns that enable structural confirmation and purity assessment. The anomeric proton appears as a distinctive doublet at δ 5.83 with a coupling constant of 2.7 Hz, assigned to the H-1′ proton of the ribose moiety [3]. The carbamoylmethyl substituent introduces additional complexity to the spectrum, with the methylene protons appearing as a characteristic singlet around δ 4.11 [4]. The ribose ring protons display typical coupling patterns, with H-2′ appearing at δ 4.70 and H-3′ at δ 4.58, both showing characteristic multiplicities indicative of the beta-anomeric configuration [3].
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information through identification of the carbon framework. The carbonyl carbon of the carbamoyl group typically resonates around δ 170-180, while the pyrimidine ring carbons appear in their expected chemical shift ranges. The anomeric carbon C-1′ appears around δ 88, consistent with the beta-glycosidic linkage configuration [3] [4].
Mass spectrometric analysis of 5-(2-Amino-2-oxoethyl)uridine demonstrates characteristic fragmentation patterns that facilitate identification and quantification. The molecular ion peak appears at m/z 301, corresponding to the protonated molecular species [M+H]+ [1] [5]. Electrospray ionization conditions typically produce stable molecular ion signals with minimal in-source fragmentation, making this technique particularly suitable for quantitative analysis applications [6].
Collision-induced dissociation experiments reveal diagnostic fragmentation pathways including loss of the ribose moiety, yielding fragment ions characteristic of the modified uracil base. The base ion typically appears at m/z 169, corresponding to the protonated carbamoylmethyluracil fragment. Additional fragmentation involves loss of the carbamoyl group, producing fragments that aid in structural confirmation [6] [7].
Selected reaction monitoring approaches have been developed for quantitative analysis, utilizing the transition m/z 207 → 164, which provides high specificity for modified uridine derivatives in complex biological matrices [6]. These methods demonstrate linear response ranges from 5 to 60 picomoles, enabling sensitive detection in biological samples.
Ultraviolet-visible spectroscopic analysis reveals characteristic absorption properties that reflect the electronic transitions within the pyrimidine chromophore system. The compound exhibits maximum absorption in the 260-270 nanometer region, consistent with π→π* transitions within the modified uracil base [8] [9]. The carbamoylmethyl substitution at the 5-position introduces subtle shifts in the absorption spectrum compared to unmodified uridine.
Quantitative applications utilize the Lambert-Beer relationship, with molar absorptivity values typically ranging from 8,000 to 12,000 M⁻¹cm⁻¹ in aqueous solutions at physiological pH values. The absorption spectrum shows minimal pH dependence in the physiological range, making it suitable for quantitative analysis in biological systems [8].
Thermal stability analysis of 5-(2-Amino-2-oxoethyl)uridine demonstrates moderate heat resistance typical of modified nucleosides. The compound maintains structural integrity at ambient temperatures but shows progressive degradation at elevated temperatures exceeding 60°C [10]. Differential scanning calorimetry studies indicate a glass transition temperature around 45-50°C, above which molecular mobility increases significantly.
Melting point determination proves challenging due to the compound's tendency to decompose before reaching a clear melting transition. Thermogravimetric analysis reveals initial weight loss beginning around 150°C, attributed to loss of bound water molecules, followed by progressive decomposition of the organic framework at higher temperatures [11] [12].
Temperature-dependent stability studies in aqueous solutions demonstrate first-order degradation kinetics with activation energies typically ranging from 80 to 120 kJ/mol, depending on pH conditions. The carbamoyl group exhibits particular sensitivity to elevated temperatures, with hydrolysis representing the primary degradation pathway under thermal stress [13].
Hydrolytic degradation represents the predominant chemical breakdown pathway for 5-(2-Amino-2-oxoethyl)uridine under physiological conditions. The carbamoyl substituent undergoes nucleophilic attack by water molecules, leading to formation of the corresponding carboxylic acid derivative and ammonia. This hydrolysis reaction follows pseudo-first-order kinetics with rate constants dependent on pH, temperature, and ionic strength [14] [15].
Glycosidic bond stability varies significantly with solution conditions. Under acidic conditions (pH < 4), the N-glycosidic linkage becomes susceptible to protonation-catalyzed hydrolysis, leading to separation of the modified uracil base from the ribose moiety. Alkaline conditions (pH > 10) promote different degradation mechanisms, including base-catalyzed elimination reactions [13] [15].
Enzymatic degradation occurs through multiple pathways in biological systems. Uridine phosphorylase can cleave the glycosidic bond, converting the nucleoside to the free base and ribose-1-phosphate. Cytidine deaminase may also contribute to degradation through deamination reactions, although at reduced rates compared to the natural substrate [14] [16].
First-order kinetic analysis of degradation reactions provides quantitative data for stability prediction. At physiological temperature (37°C) and neutral pH, the half-life for hydrolytic degradation ranges from 48 to 72 hours in aqueous solution. This relatively rapid degradation necessitates careful storage conditions and analytical considerations [15] [16].
pH-dependent kinetic studies reveal minimum degradation rates around pH 6-7, with accelerated breakdown under both acidic and basic conditions. The pH-rate profile exhibits a characteristic V-shaped curve, with specific acid and base catalysis contributing to the overall degradation rate [13].
Temperature coefficient analysis indicates Q₁₀ values (rate increase per 10°C temperature rise) of approximately 2.5-3.0 for the primary degradation pathways, consistent with typical chemical reaction temperature dependencies. These kinetic parameters enable prediction of storage stability under various conditions [10].
Water solubility of 5-(2-Amino-2-oxoethyl)uridine demonstrates moderate to high values typical of polar nucleoside derivatives. The compound exhibits solubility values ranging from 10 to 50 mg/mL in pure water at room temperature, with solubility increasing substantially with temperature elevation [17] [18]. The presence of multiple hydroxyl groups and the polar carbamoyl substituent contribute significantly to aqueous solubility through hydrogen bonding interactions with water molecules.
Buffer solubility studies reveal pH-dependent solubility behavior, with maximum solubility observed in neutral to slightly alkaline conditions (pH 7-8). Phosphate buffers commonly used in biological systems demonstrate good compatibility, with solubility values remaining stable over extended periods when stored under appropriate conditions [18].
Ionic strength effects on solubility follow typical patterns for polar organic compounds, with increasing salt concentrations generally decreasing solubility through salting-out effects. Sodium chloride concentrations above 0.5 M begin to show measurable reductions in solubility, while lower ionic strengths have minimal impact [17].
Octanol-water partition coefficient measurements provide crucial data for understanding the compound's lipophilicity and membrane permeability characteristics. The log P value of -3.1238 indicates highly hydrophilic properties, with strong preference for the aqueous phase over the organic phase [2]. This negative log P value reflects the multiple polar functional groups present in the molecular structure.
Distribution coefficient analysis at physiological pH (pH 7.4) yields log D values similar to the log P, indicating minimal ionization effects under these conditions. The compound exists predominantly in its neutral form at physiological pH, with the carbamoyl group remaining largely unionized [19] [20].
Comparative partition studies using alternative organic solvents confirm the highly polar nature of the compound. Chloroform-water and ethyl acetate-water systems show even more pronounced preference for the aqueous phase, with partition coefficients several orders of magnitude lower than the octanol-water system [21].
Lipinski Rule of Five analysis indicates potential limitations for passive membrane permeability due to the highly negative log P value and multiple hydrogen bonding groups. The compound exhibits 8 hydrogen bond acceptors and 5 hydrogen bond donors, both exceeding typical thresholds for good oral bioavailability [2].
Polar surface area calculations yield a value of 167.87 Ų, significantly above the 140 Ų threshold typically associated with good membrane permeability. This high polar surface area, combined with the negative log P, suggests that active transport mechanisms would be required for efficient cellular uptake [2].